
Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester is a chemical compound with the molecular formula C11H15ClNO4P. It is an ester of phosphoric acid and is characterized by the presence of a 4-chlorophenyl group, a cyanomethyl group, and two diethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester can be achieved through the cyano-phosphorylation of aldehydes using diethyl cyanophosphonate in the presence of N-heterocyclic carbene as a nucleophilic catalyst. The catalyst is typically prepared from 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride and potassium tert-butoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of diethyl cyanophosphonate and appropriate catalysts under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Hydrolysis: Produces phosphoric acid and the corresponding alcohol.
Substitution Reactions: The products depend on the nucleophile used but generally result in the replacement of the cyanomethyl group with the nucleophile.
Applications De Recherche Scientifique
Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of the 4-chlorophenyl and cyanomethyl groups, which enhance its reactivity. The molecular pathways involved include nucleophilic attack on the phosphorus atom, leading to the formation of new phosphorus-containing compounds .
Comparaison Avec Des Composés Similaires
Phosphoric acid, (4-chlorophenyl)cyanomethyl diethyl ester can be compared with other similar compounds such as:
Diethyl cyanomethylphosphonate: Similar in structure but lacks the 4-chlorophenyl group.
Phosphonic acid, (cyanomethyl)-, diethyl ester: Another related compound with similar reactivity but different substituents.
The uniqueness of this compound lies in its combination of the 4-chlorophenyl and cyanomethyl groups, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
113348-33-7 |
|---|---|
Formule moléculaire |
C12H15ClNO4P |
Poids moléculaire |
303.68 g/mol |
Nom IUPAC |
[(4-chlorophenyl)-cyanomethyl] diethyl phosphate |
InChI |
InChI=1S/C12H15ClNO4P/c1-3-16-19(15,17-4-2)18-12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3 |
Clé InChI |
XDZIXECRNKWTMY-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC(C#N)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


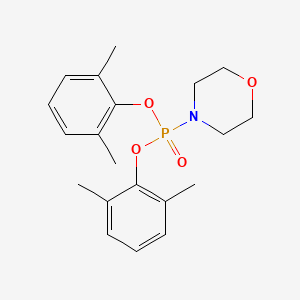
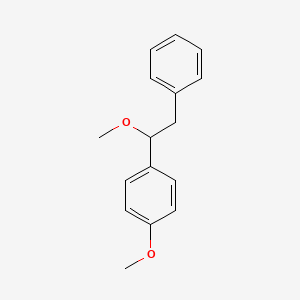
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)

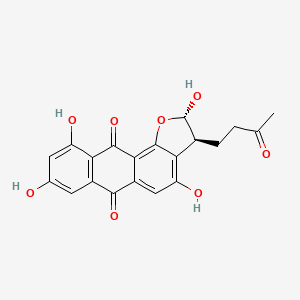
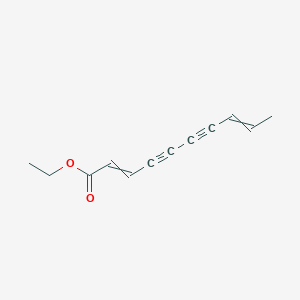
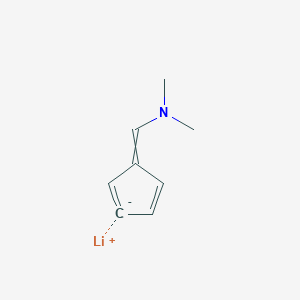
![2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)](/img/structure/B14312265.png)
![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)

![9H-Thieno[2,3-b]carbazole](/img/structure/B14312277.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)


